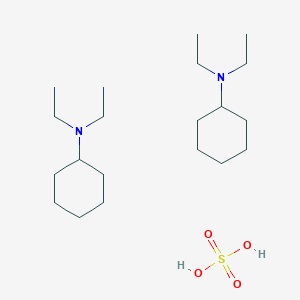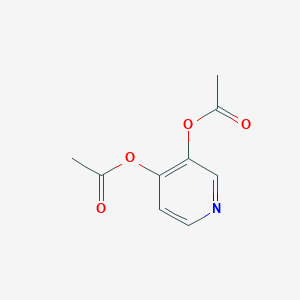
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide is a quaternary ammonium compound known for its diverse applications in organic synthesis, medicinal chemistry, and industrial processes. It is characterized by the presence of a phenyl group substituted with a m-chlorobenzoyloxy moiety and a trimethylammonium bromide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide typically involves the reaction of 3-hydroxyphenyltrimethylammonium bromide with m-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically obtained as a crystalline powder with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products
Nucleophilic substitution: Products include phenyltrimethylammonium hydroxide, phenyltrimethylammonium cyanide, and phenyltrimethylammonium thiolate.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include phenyltrimethylamine and phenyltrimethylalcohol.
Aplicaciones Científicas De Investigación
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the study of membrane transport and ion channel function due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in electroplating processes.
Mecanismo De Acción
The mechanism of action of 3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide involves its interaction with biological membranes and proteins. The compound can insert into lipid bilayers, altering membrane fluidity and permeability. It can also bind to specific protein targets, modulating their activity and function. The trimethylammonium group plays a crucial role in these interactions by providing a positive charge that facilitates binding to negatively charged sites on membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Phenyltrimethylammonium bromide: Lacks the m-chlorobenzoyloxy group, resulting in different chemical reactivity and biological activity.
Benzyltrimethylammonium bromide: Contains a benzyl group instead of a phenyl group, leading to variations in its chemical and physical properties.
Tetramethylammonium bromide: Lacks the aromatic ring, making it less effective in applications requiring aromatic interactions.
Uniqueness
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide is unique due to the presence of the m-chlorobenzoyloxy group, which imparts distinct chemical reactivity and biological activity. This structural feature enhances its ability to interact with biological membranes and proteins, making it valuable in various scientific and industrial applications.
Propiedades
| 64048-28-8 | |
Fórmula molecular |
C16H17BrClNO2 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
[3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C16H17ClNO2.BrH/c1-18(2,3)14-8-5-9-15(11-14)20-16(19)12-6-4-7-13(17)10-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RVPYACGFEOZHMA-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)


